Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone
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Overview
Description
Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thieno derivatives with hydrazine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,4-b]thiophene
- Thieno[2,3-d]pyrimidine
- Thieno[3,4-b]pyrazine
Uniqueness
Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct electronic and steric properties, making it valuable for various applications that similar compounds might not fulfill .
Properties
CAS No. |
193674-20-3 |
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Molecular Formula |
C7H9N3S2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-ylhydrazine |
InChI |
InChI=1S/C7H9N3S2/c8-10-6-5-1-3-11-7(5)12-4-2-9-6/h1,3H,2,4,8H2,(H,9,10) |
InChI Key |
OLDCPDSFWHRPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C=CS2)C(=N1)NN |
Origin of Product |
United States |
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